molecular formula C12H19NO B1368621 6-(3-Oxocyclohexyl)hexanenitrile CAS No. 898784-97-9

6-(3-Oxocyclohexyl)hexanenitrile

Cat. No.: B1368621
CAS No.: 898784-97-9
M. Wt: 193.28 g/mol
InChI Key: HRTVFXYIYSTTLL-UHFFFAOYSA-N
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Description

6-(3-Oxocyclohexyl)hexanenitrile: is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of a nitrile group and a cyclohexyl ring with a ketone functional group.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 6-(3-Oxocyclohexyl)hexanenitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

The exact mode of action of This compound As a nitrile compound, it may undergo nucleophilic attack by biological nucleophiles, leading to various chemical transformations .

Biochemical Pathways

The biochemical pathways affected by This compound Nitriles, in general, can be hydrolyzed to carboxylic acids or reduced to primary amines, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Oxocyclohexyl)hexanenitrile typically involves the reaction of a suitable cyclohexanone derivative with a nitrile precursor under controlled conditions. One common method includes the use of cyclohexanone and hexanenitrile in the presence of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Oxocyclohexyl)hexanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-(3-Oxocyclohexyl)hexanenitrile is unique due to the combination of a nitrile group and a cyclohexyl ring with a ketone functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

6-(3-oxocyclohexyl)hexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c13-9-4-2-1-3-6-11-7-5-8-12(14)10-11/h11H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTVFXYIYSTTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642357
Record name 6-(3-Oxocyclohexyl)hexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-97-9
Record name 6-(3-Oxocyclohexyl)hexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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